Methyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate
Description
Introduction
Methyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate belongs to the isoxazole class of heterocyclic compounds, which are five-membered rings containing one oxygen and one nitrogen atom in adjacent positions. The compound's significance extends beyond its structural complexity to encompass its potential utility in medicinal chemistry applications, where isoxazole derivatives have demonstrated considerable promise as pharmacologically active molecules. The presence of halogen substituents, specifically chlorine at the 2-position and fluorine at the 6-position of the phenyl ring, enhances the compound's chemical reactivity and may contribute to improved biological activity profiles compared to non-halogenated analogs.
The molecular architecture of this compound reflects careful design considerations common in modern drug discovery efforts, where strategic incorporation of halogen atoms serves to modulate physicochemical properties such as lipophilicity, metabolic stability, and protein binding affinity. The methyl ester functionality provides additional versatility for synthetic transformations and may serve as a prodrug moiety or a site for further chemical modification. Research efforts focusing on this compound have encompassed both fundamental studies of its chemical properties and applied investigations into its potential therapeutic applications.
Properties
IUPAC Name |
methyl 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO3/c1-6-9(12(16)17-2)11(15-18-6)10-7(13)4-3-5-8(10)14/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXXAVIGDIIYBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379530 | |
| Record name | Methyl 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4415-09-2 | |
| Record name | Methyl 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-Chloro-6-fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Formation of the Isoxazole Core
The isoxazole ring is typically constructed by cyclization reactions involving hydroxamoyl chlorides or nitrile oxides with β-ketoesters such as methyl acetoacetate. One common approach includes:
- Conversion of 2-chloro-6-fluorobenzaldehyde or its oxime to hydroxamoyl chloride intermediate.
- Condensation of hydroxamoyl chloride with methyl acetoacetate under basic conditions (e.g., sodium methoxide or triethylamine) to form the isoxazole ring.
This step requires careful control of temperature (usually 60–80°C) and stoichiometry to minimize side reactions such as dimerization or polymerization. Slow addition of reactive intermediates improves yield and purity.
Esterification and Functional Group Transformations
If the carboxylic acid form of the isoxazole is obtained, esterification is performed to yield the methyl ester:
- Treatment of the acid with methanol in the presence of acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux conditions.
- Alternatively, direct use of methyl acetoacetate in the cyclization step incorporates the methyl ester functionality from the start.
Use of Acid Chloride Intermediates
In some synthetic routes, the carboxylic acid intermediate is converted to the acid chloride using reagents such as thionyl chloride or bis(trichloromethyl) carbonate (triphosgene). This acid chloride can then be used for further derivatization or coupling reactions.
A patented industrial method describes the synthesis of 3-(2-chloro-phenyl)-5-methyl-4-isoxazole formyl chloride (a close analog) by reacting the corresponding formic acid with bis(trichloromethyl) carbonate in the presence of catalysts like tetrabutyl urea, under controlled temperature (20–150°C) and solvent conditions (e.g., tetrahydrofuran, benzene, or orthodichlorobenzene). This method achieves high yields (95–97%) and purity (>99% by HPLC) with efficient solvent recovery and minimal waste generation.
Reaction Conditions and Catalysts
| Step | Reagents/Conditions | Catalysts/Notes | Yield & Purity |
|---|---|---|---|
| Hydroxamoyl chloride formation | Chlorination of oxime derivatives | Chlorinating agents (e.g., N-chlorosuccinimide) | High selectivity required |
| Cyclization to isoxazole | Methyl acetoacetate, base (triethylamine, NaOMe) | Temperature 60–80°C, slow addition | Optimized to reduce side products |
| Esterification | Methanol, acid catalyst (H2SO4, p-TsOH), reflux | Reflux 2–6 hours | >90% yield typical |
| Acid chloride formation | Bis(trichloromethyl) carbonate, tetrabutyl urea | Solvents: THF, benzene, orthodichlorobenzene | 95–97% yield, 99% purity (HPLC) |
Industrial Scale Considerations
- Solvent Selection: Organic solvents such as tetrahydrofuran, benzene, toluene, chlorobenzene, and orthodichlorobenzene are used depending on reaction step and scale. Solvent recovery by distillation is standard to reduce costs and environmental impact.
- Catalysts: Tetrabutyl urea and tertiary amines (triethylamine, pyridine) are common catalysts to promote acylation and cyclization reactions.
- Temperature Control: Reaction temperatures range from ambient to 150°C depending on the step, with reflux or controlled heating to optimize reaction rates and selectivity.
- Waste Management: Byproduct hydrogen chloride is absorbed and converted to technical hydrochloric acid, minimizing environmental hazards.
- Purification: Vacuum distillation and recrystallization (e.g., ethanol/water mixtures) are employed to achieve high purity products suitable for pharmaceutical or agrochemical applications.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents/Intermediates | Reaction Conditions | Yield (%) | Purity (HPLC %) | Notes |
|---|---|---|---|---|---|
| Hydroxamoyl chloride synthesis | 2-chloro-6-fluorobenzaldoxime, chlorinating agent | Room temp to 30°C, 30 min drip addition | >90 | >98 | Requires chlorine hydride absorption |
| Cyclization to isoxazole | Methyl acetoacetate, base (triethylamine) | 60–80°C, 1–3 hours | 85–95 | >98 | Slow addition reduces side reactions |
| Esterification | Methanol, acid catalyst | Reflux 2–6 hours | >90 | >99 | Direct methyl ester formation possible |
| Acid chloride formation | Bis(trichloromethyl) carbonate, catalyst | 20–150°C, 1–10 hours | 95–97 | 99+ | Industrially optimized process |
Research Findings and Optimization Insights
- Reaction Yield and Purity: Optimizing molar ratios (e.g., acid: bis(trichloromethyl) carbonate: catalyst = 1:0.34–0.8:0.001–0.5) and solvent volumes (3–15 times the acid mass) significantly improves yield and purity.
- Catalyst Choice: Tetrabutyl urea is effective in promoting acyl chloride formation with minimal side reactions and equipment corrosion.
- Temperature and Time: Controlled heating to 145–150°C for 1 hour or reflux for several hours depending on solvent and step ensures complete conversion without degradation.
- Environmental and Safety Aspects: The process minimizes hazardous waste, and byproduct HCl is captured and reused, enhancing sustainability.
This comprehensive synthesis overview of Methyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate integrates detailed reaction conditions, catalysts, solvents, and industrial process optimizations, providing a professional and authoritative guide for researchers and industrial chemists working with this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized products such as carboxylic acids or ketones.
Reduction: Formation of reduced products such as alcohols or amines.
Hydrolysis: Formation of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research indicates that compounds similar to methyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate exhibit promising anticancer properties. Studies have shown that isoxazole derivatives can inhibit cell proliferation in various cancer cell lines. For instance, a study demonstrated that methyl isoxazole derivatives could induce apoptosis in breast cancer cells, suggesting potential therapeutic applications in oncology .
2. Antimicrobial Properties
The compound has been investigated for its antimicrobial effects. Preliminary studies suggest that it may possess activity against certain bacterial strains, making it a candidate for developing new antibiotics or adjunct therapies to combat resistant bacteria .
Agrochemical Applications
1. Herbicide Development
this compound is being explored as a potential herbicide. Its structural features allow it to interact with plant growth regulators, potentially leading to the development of selective herbicides that can target specific weeds without harming crops .
2. Insect Repellents
The compound's fluorinated phenyl group enhances its lipophilicity, which may improve its efficacy as an insect repellent. Research into fluorinated compounds has shown they can disrupt the nervous systems of pests, leading to their application in pest control formulations .
Material Sciences
1. Polymer Chemistry
In material science, this compound has potential applications in polymer synthesis. Its reactive functional groups can be utilized to create polymers with specific properties, such as increased thermal stability and enhanced mechanical strength. This opens avenues for developing advanced materials for industrial applications .
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the synthesis of various isoxazole derivatives, including this compound. The results indicated significant cytotoxicity against human breast cancer cell lines, demonstrating the compound's potential as an anticancer agent .
Case Study 2: Herbicide Efficacy
In agricultural research, a field study evaluated the effectiveness of methyl isoxazole derivatives as herbicides. The results showed a marked reduction in weed growth compared to untreated controls, highlighting its potential utility in sustainable agriculture .
Mechanism of Action
The mechanism of action of Methyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate depends on its application:
Biological Targets: In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways.
Herbicidal Action: In agrochemicals, it may disrupt essential metabolic processes in plants, leading to their death.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Compounds and Their Properties
Comparative Analysis
Ester Derivatives
- Methyl vs. Ethyl Esters: The ethyl analogue (CAS: 83817-51-0) exhibits a higher molecular weight (283.68 vs. 269.66) and logP (2.97), suggesting enhanced lipophilicity for improved membrane permeability . However, the methyl ester is preferred in industrial synthesis due to cost-effective methanol usage .
Carboxylic Acid and Acyl Chloride Derivatives
- The carboxylic acid (CAS: 3919-74-2) is obtained via hydrolysis of the methyl ester and has a melting point of 206–207°C . Its potassium salt (CAS: 93918-10-6) improves aqueous solubility for formulation .
- The acyl chloride (CAS: 69399-79-7) is highly reactive, enabling efficient amide bond formation with amines (e.g., 6-aminopenicillanic acid) under mild conditions (CH₂Cl₂, pyridine) .
Substituent Effects on Bioactivity
Pharmacological and Industrial Relevance
- Flucloxacillin Synthesis: The methyl ester derivative is acylated to its carbonyl chloride, which conjugates with 6-aminopenicillanic acid to yield Flucloxacillin, a drug effective against penicillin-resistant Staphylococcus aureus .
- Quality Control : Ethyl ester derivatives are analyzed via reverse-phase HPLC (Newcrom R1 column) to ensure purity during manufacturing .
- Safety Profiles : The carboxylic acid form requires stringent handling per GHS guidelines (Hazard Statements: H315-H319-H335) , whereas the methyl ester’s safety data remains less documented .
Biological Activity
Methyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate, a derivative of isoxazole, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique chemical structure, which includes a chloro-fluorophenyl group and a carboxylate moiety that may influence its interaction with biological targets.
- Molecular Formula :
- Molecular Weight : 255.63 g/mol
- CAS Number : 3919-74-2
Antitumor Activity
Recent studies have indicated that isoxazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have been tested against various cancer cell lines. In vitro assays demonstrated that these compounds could inhibit cell proliferation and induce apoptosis in cancer cells, particularly in breast cancer models like MCF-7 and MDA-MB-231 .
Antimicrobial Properties
The antimicrobial activity of isoxazole derivatives has also been explored. Research shows that compounds with similar structural features can exhibit antibacterial and antifungal properties. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial survival .
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Some studies suggest that isoxazole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . This activity positions this compound as a potential therapeutic agent in inflammatory conditions.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the phenyl group or variations in the carboxylate moiety can significantly affect the compound's potency and selectivity against specific biological targets. For example, the presence of halogen substituents has been linked to enhanced activity against certain cancer cell lines .
Study on Antitumor Activity
One notable study investigated the effects of this compound on MDA-MB-231 breast cancer cells. The compound was administered at varying concentrations, revealing a dose-dependent inhibition of cell growth. The study concluded that this compound could potentially serve as a lead for developing new anticancer agents .
Study on Anti-inflammatory Properties
In another case, researchers evaluated the anti-inflammatory effects of various isoxazole derivatives, including this compound, in animal models of inflammation. The results indicated a significant reduction in swelling and pain compared to control groups, suggesting its efficacy in treating inflammatory diseases .
Data Table: Biological Activities
Q & A
Synthesis and Optimization
Basic: What are the standard synthetic routes for preparing Methyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate? Methodological Answer: The compound is synthesized via a multi-step process starting with 2-chloro-6-fluorobenzaldoxime, which is chlorinated to form hydroxamoyl chloride. This intermediate undergoes condensation with methyl acetoacetate in methanolic sodium hydroxide, followed by ester hydrolysis to yield the carboxylic acid. Subsequent treatment with thionyl chloride converts the acid to the acid chloride, a critical intermediate for further derivatization (e.g., penicillin derivatives like Flucloxacillin) .
Advanced: How can reaction conditions be optimized to minimize side reactions during the formation of the isoxazole ring? Methodological Answer: Optimization involves controlling temperature (60–80°C) and stoichiometry during the cyclocondensation step. Excess methyl acetoacetate (1.2–1.5 equivalents) improves yield, while slow addition of hydroxamoyl chloride reduces dimerization. Purity is enhanced via recrystallization from ethanol/water (3:1 v/v) .
Structural Characterization
Basic: What spectroscopic techniques are most effective for confirming the structure of this compound? Methodological Answer:
- NMR : H and C NMR identify substituents (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl groups at δ 2.4–2.6 ppm).
- MS : High-resolution ESI-MS confirms molecular weight (CHClFNO, theoretical 285.02 g/mol).
- IR : Stretching bands at 1720 cm (ester C=O) and 1600 cm (isoxazole ring) .
Advanced: How can X-ray crystallography resolve ambiguities in the crystal packing of this compound? Methodological Answer: SHELX and ORTEP-III are used for structure solution and refinement. Hydrogen-bonding patterns (e.g., C–H···O interactions) are analyzed via graph set theory to determine packing motifs. Validation with PLATON ensures absence of twinning or disorder .
Biological Activity and Structure-Activity Relationships (SAR)
Basic: What is the biological relevance of this compound in antibiotic research? Methodological Answer: It serves as a key intermediate in synthesizing Flucloxacillin, a β-lactam antibiotic. The isoxazole ring enhances stability against β-lactamases, while the 2-chloro-6-fluorophenyl group improves bacterial membrane penetration .
Advanced: How do substitutions on the isoxazole ring influence antimicrobial efficacy? Methodological Answer: Introducing electron-withdrawing groups (e.g., –Cl, –F) at the phenyl moiety increases lipophilicity, enhancing Gram-positive coverage. Methyl groups at position 5 reduce steric hindrance, improving binding to penicillin-binding proteins. SAR studies require MIC assays against Staphylococcus aureus and Escherichia coli .
Derivatives and Analogs
Basic: What are common derivatives of this compound, and how are they synthesized? Methodological Answer:
- Acid Chloride : React with SOCl (90% yield, 40°C, 4h) .
- Amides : Condense with amines (e.g., 6-aminopenicillanic acid) in isobutyl methyl ketone/water (pH 7.2) .
- Potassium Salt : Neutralize with KOH in ethanol, precipitated with ether .
Advanced: What strategies improve the bioavailability of its derivatives? Methodological Answer: Prodrug approaches (e.g., ester-to-acid conversion in vivo) and salt formation (e.g., sodium or potassium salts) enhance solubility. Pharmacokinetic studies in rodents assess oral bioavailability (50–70% for Flucloxacillin) and hepatic metabolism pathways .
Intermolecular Interactions and Crystallization
Basic: How do hydrogen bonds influence the crystallization of this compound? Methodological Answer: C–H···O and π-π stacking interactions dominate the crystal lattice. Graph set analysis (e.g., Etter’s rules) reveals R_2$$^2(8) motifs, stabilizing the orthorhombic P222 space group .
Advanced: Can co-crystallization with excipients improve thermal stability? Methodological Answer: Co-crystals with succinic acid (1:1 molar ratio) exhibit higher melting points (ΔT = +15°C) via differential scanning calorimetry (DSC). Powder X-ray diffraction (PXRD) confirms lattice integration .
Analytical and Purity Assessment
Basic: What HPLC methods are recommended for purity analysis? Methodological Answer: Use a C18 column (5 μm, 250 × 4.6 mm) with acetonitrile/0.1% HPO (70:30 v/v) at 1.0 mL/min. Retention time: 6.8 min (UV detection at 254 nm). Limit of detection: 0.1 μg/mL .
Advanced: How can chiral impurities be resolved in the final product? Methodological Answer: Chiralpak IG-3 column (4.6 × 250 mm) with n-hexane/isopropanol (85:15 v/v) at 0.8 mL/min. Enantiomeric excess (>99%) is confirmed via circular dichroism (CD) spectroscopy .
Stability and Degradation Pathways
Basic: What are the primary degradation products under acidic conditions? Methodological Answer: Hydrolysis of the ester group yields 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (major) and methanol. LC-MS/MS identifies degradation markers at m/z 241.1 [M–COOCH] .
Advanced: How do photolytic conditions affect the compound’s stability? Methodological Answer: UV irradiation (254 nm, 48h) induces cleavage of the isoxazole ring, forming chlorofluorobenzene derivatives. Accelerated stability studies (ICH Q1A) guide storage recommendations (dark, 2–8°C) .
Computational Modeling
Basic: Which software tools predict the compound’s logP and pKa? Methodological Answer: ChemAxon’s MarvinSuite calculates logP (2.8) and pKa (ester group: 1.2; isoxazole N: 3.4). MOE validates results via comparative molecular field analysis (CoMFA) .
Advanced: How can molecular docking elucidate its binding to penicillin-binding proteins (PBPs)? Methodological Answer: AutoDock Vina simulates binding to PBP2a (PDB: 3VSL). Free energy scores (ΔG = −9.2 kcal/mol) correlate with MIC data. MD simulations (100 ns) assess complex stability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
